Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate
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Overview
Description
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate is a complex organic compound that features a triazole ring, a hydrazinylidene group, and a cyclohexadiene carboxylate ester
Preparation Methods
The synthesis of Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a triazole derivative with a hydrazine compound, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, introducing different substituents depending on the reagents used.
Scientific Research Applications
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to the presence of the triazole ring, which is known for its biological activity.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The hydrazinylidene group can form covalent bonds with nucleophilic sites in biological molecules, further enhancing its biological activity .
Comparison with Similar Compounds
Ethyl 4-oxo-3-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-1,5-diene-1-carboxylate can be compared with similar compounds such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also features an ester group and exhibits a wide spectrum of biological activities.
Carfentrazone: A compound with a similar triazole ring structure, used as a herbicide.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
918878-59-8 |
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Molecular Formula |
C11H11N5O3 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl 4-hydroxy-3-(1H-1,2,4-triazol-5-yldiazenyl)benzoate |
InChI |
InChI=1S/C11H11N5O3/c1-2-19-10(18)7-3-4-9(17)8(5-7)14-16-11-12-6-13-15-11/h3-6,17H,2H2,1H3,(H,12,13,15) |
InChI Key |
LKRKTGVVXGJGTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)N=NC2=NC=NN2 |
Origin of Product |
United States |
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